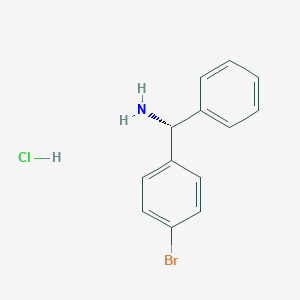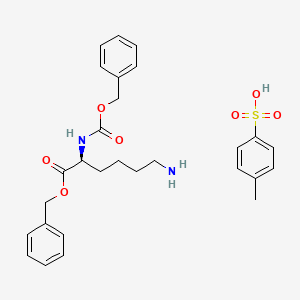
Z-L-Lysine benzyl ester 4-toluenesulfonate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-L-Lysine benzyl ester 4-toluenesulfonate salt is a chemical compound with the molecular formula C28H34N2O7S and a molecular weight of 542.64 g/mol . It is also known by its systematic name, benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate 4-methylbenzenesulfonic acid . This compound is commonly used in peptide synthesis and other biochemical applications due to its unique properties.
Preparation Methods
The synthesis of Z-L-Lysine benzyl ester 4-toluenesulfonate salt typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with benzyl alcohol. The resulting compound is then reacted with 4-toluenesulfonic acid to form the final salt . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Chemical Reactions Analysis
Z-L-Lysine benzyl ester 4-toluenesulfonate salt undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield lysine and benzyl alcohol.
Reduction: The compound can be reduced using hydrogenation catalysts to remove the benzyloxycarbonyl protecting group.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include acids, bases, hydrogenation catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Z-L-Lysine benzyl ester 4-toluenesulfonate salt has several applications in scientific research:
Peptide Synthesis: It is widely used as a protected lysine derivative in the synthesis of peptides and proteins.
Bioconjugation: The compound can be used to modify biomolecules for various biochemical assays and studies.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Z-L-Lysine benzyl ester 4-toluenesulfonate salt primarily involves its role as a protected lysine derivative. The benzyloxycarbonyl group protects the amino group of lysine, preventing unwanted side reactions during peptide synthesis . The ester group can be selectively hydrolyzed to release the free lysine residue at the desired stage of the synthesis .
Comparison with Similar Compounds
Z-L-Lysine benzyl ester 4-toluenesulfonate salt can be compared with other protected lysine derivatives such as:
Nα-Benzyloxycarbonyl-L-lysine: Similar in structure but lacks the ester and sulfonate groups.
Nα-Fmoc-L-lysine: Uses a different protecting group (fluorenylmethyloxycarbonyl) and is commonly used in solid-phase peptide synthesis.
Nα-Boc-L-lysine: Uses a tert-butyloxycarbonyl protecting group and is also used in peptide synthesis.
The uniqueness of this compound lies in its combination of protecting groups, which provide specific reactivity and stability advantages in certain synthetic applications .
Properties
IUPAC Name |
benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERBHXHGFSEBTK-FYZYNONXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
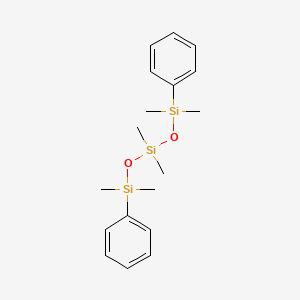
![[4-[(2-Methylpropylamino)methyl]phenyl] ethanesulfonate;hydrochloride](/img/structure/B8228180.png)
![8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B8228183.png)
![1,3,5-Triethyl-2-[2-iodo-3-(2,4,6-triethylphenyl)phenyl]benzene](/img/structure/B8228185.png)
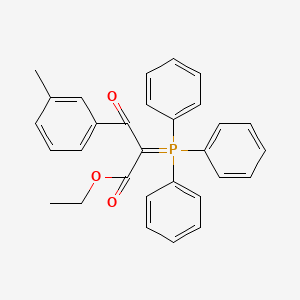
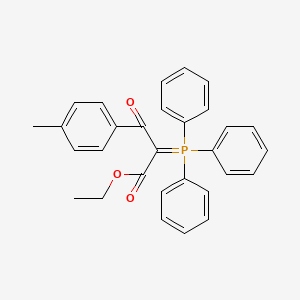
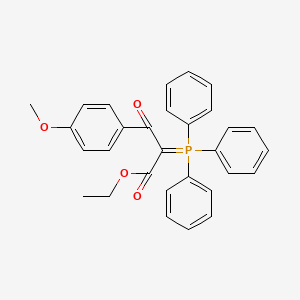
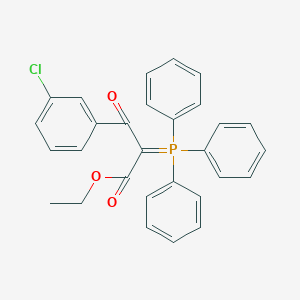

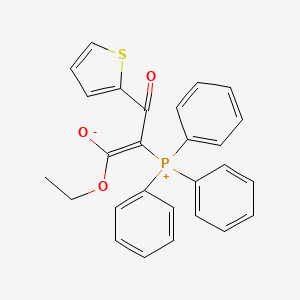
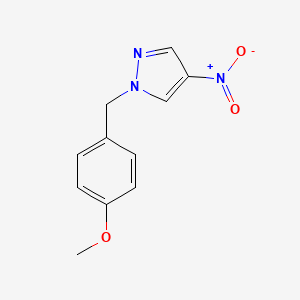
![5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8228228.png)
![tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B8228244.png)
